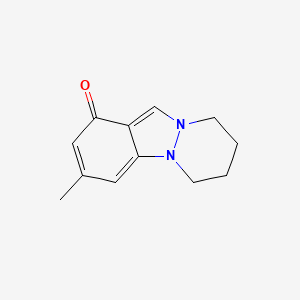![molecular formula C30H39NO5 B1252276 [(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1252276.png)
[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytochalasin H is a natural product derived from fungi, specifically from the species Phomopsis. It is part of the cytochalasin family, which is known for its ability to inhibit actin polymerization. This compound has garnered significant interest due to its diverse biological activities, including its potential as an anticancer agent and its ability to induce apoptosis (programmed cell death) in various cell types .
Aplicaciones Científicas De Investigación
Cytochalasin H has a wide range of scientific research applications:
Chemistry: Used as a tool to study the polymerization of actin and other cytoskeletal elements.
Biology: Employed in cell biology to investigate cell motility, division, and morphology by disrupting actin filaments.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. It also exhibits anti-angiogenic properties, making it a candidate for inhibiting tumor growth.
Industry: Potential applications in biotechnology and pharmaceuticals for developing new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytochalasin H typically involves an intramolecular Diels-Alder reaction to form the core structure. One notable synthesis was achieved by Thomas and Whitehead in 1986, which utilized this reaction to build both the isoindolone and macrocycle moieties in a single step . The reaction conditions often require precise control of temperature and solvents to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of Cytochalasin H is less common due to its complex structure and the challenges associated with its synthesis. advancements in fermentation technology and genetic engineering of fungi may offer potential routes for large-scale production in the future.
Análisis De Reacciones Químicas
Types of Reactions
Cytochalasin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Mecanismo De Acción
Cytochalasin H exerts its effects primarily by binding to actin filaments and blocking their polymerization. This action disrupts the cytoskeleton, leading to changes in cell shape, motility, and division. The compound can also induce apoptosis by interfering with the normal functioning of the cytoskeleton, which is crucial for cell survival .
Comparación Con Compuestos Similares
Similar Compounds
Cytochalasin B: Another member of the cytochalasin family, known for its ability to inhibit glucose transport across cell membranes.
Cytochalasin D: Similar to Cytochalasin H, it also disrupts actin polymerization but is more potent in its effects.
Cytochalasin E: Notable for its anti-angiogenic properties, making it a potential candidate for cancer therapy.
Uniqueness of Cytochalasin H
Cytochalasin H is unique due to its specific structural features and its ability to induce apoptosis in a variety of cell types. Its distinct mechanism of action and potential therapeutic applications set it apart from other cytochalasins .
Propiedades
Fórmula molecular |
C30H39NO5 |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |
InChI |
InChI=1S/C30H39NO5/c1-18-10-9-13-23-27(33)20(3)19(2)26-24(16-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)17-18/h6-9,11-15,18-19,23-27,33,35H,3,10,16-17H2,1-2,4-5H3,(H,31,34)/b13-9+,15-14+/t18-,19+,23-,24-,25+,26-,27+,29-,30+/m0/s1 |
Clave InChI |
NAEWXXDGBKTIMN-OWTACEMYSA-N |
SMILES isomérico |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)O |
SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O |
SMILES canónico |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O |
Pictogramas |
Acute Toxic; Health Hazard |
Sinónimos |
cytochalasin H |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



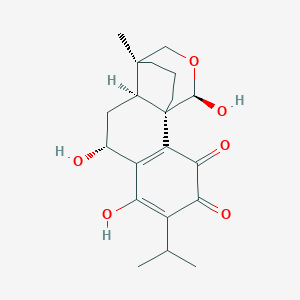
![(1S,4Z,8Z,12R,13S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-15-one](/img/structure/B1252196.png)
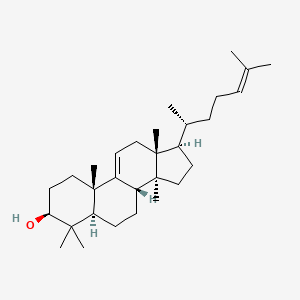
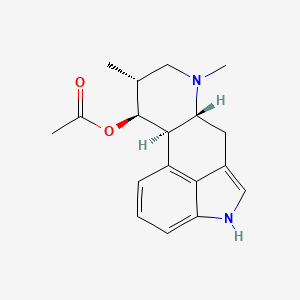
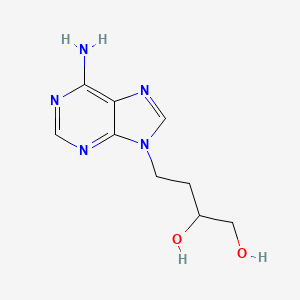
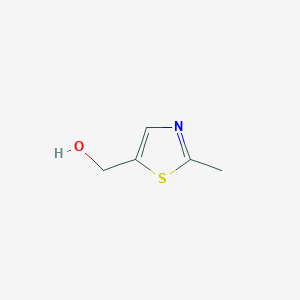
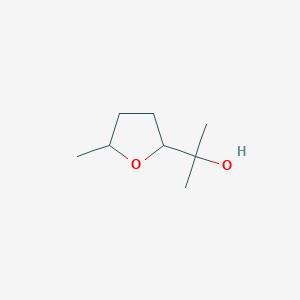


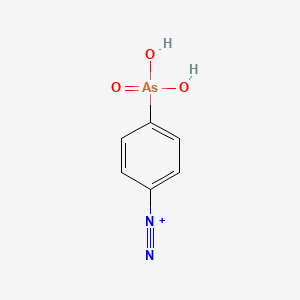
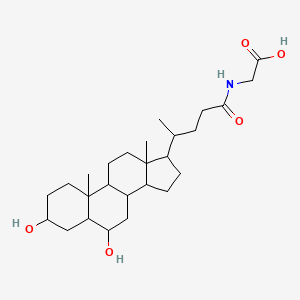
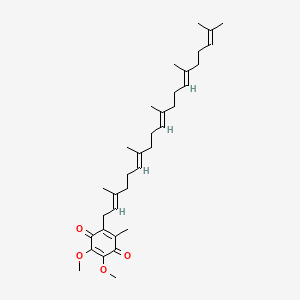
![[(3aR,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1252213.png)
